

A-1070722 for PET Imaging of Glycogen Synthase Kinase-3 (GSK-3)

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Compound of Interest

Compound Name: A 1070722

Cat. No.: B605029

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, Parkinson's disease, diabetes, and cancer.^{[1][2][3][4][5]} The ability to non-invasively quantify GSK-3 in the brain offers a significant opportunity to understand its role in these disorders and to facilitate the development of novel therapeutics. A-1070722 is a potent and selective inhibitor of GSK-3 that has been successfully radiolabeled with carbon-11 (¹¹C]A-1070722) for use as a positron emission tomography (PET) tracer.^{[1][2][3][4][5]} These application notes provide a comprehensive overview of the properties of [¹¹C]A-1070722 and detailed protocols for its use in preclinical PET imaging studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for the [¹¹C]A-1070722 PET tracer.

Table 1: In Vitro Binding Affinity and Selectivity of A-1070722^[1]

Target	K _i (nM)	Selectivity
GSK-3 α/β	0.6	>50-fold against a panel of other kinases

Table 2: Radiosynthesis of [¹¹C]A-1070722[1]

Parameter	Value
Precursor	Desmethyl-A-1070722
Radiochemical Yield	40 ± 5%
Radiochemical Purity	>97%
Molar Activity	88.8 ± 15 GBq/μmol

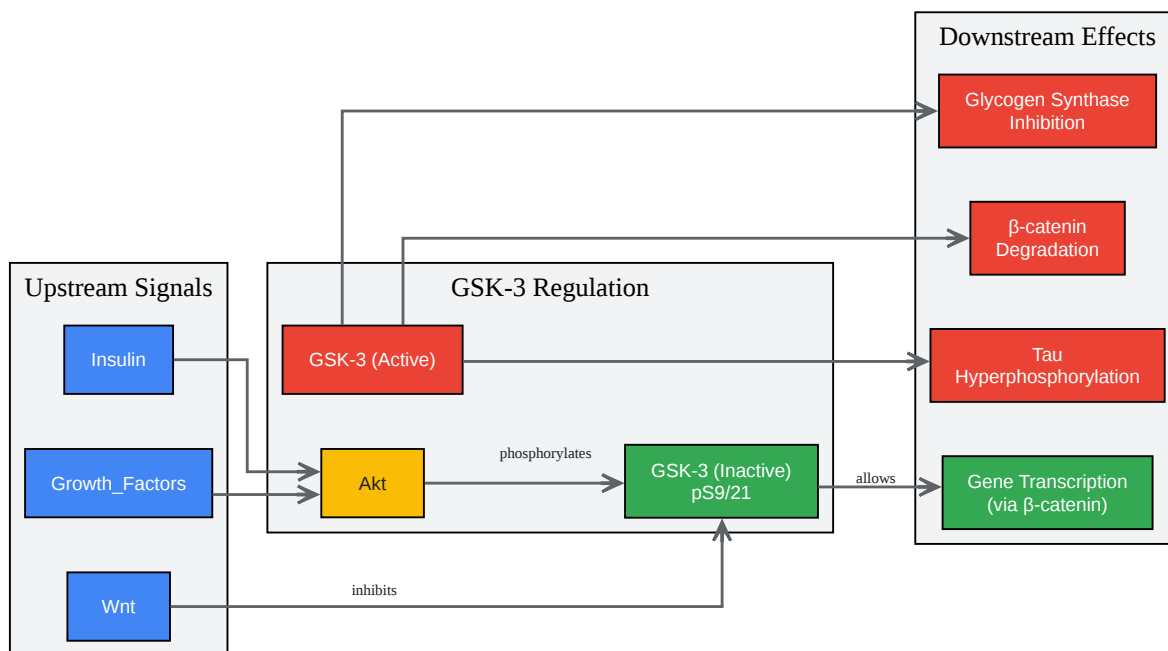
Table 3: In Vivo Performance of [¹¹C]A-1070722 in Vervet Monkeys[1]

Parameter	Value
Blood-Brain Barrier Penetration	Yes
Unmetabolized [¹¹ C]A-1070722 in Plasma (at 30 min)	45.1 ± 12.9%
Unmetabolized [¹¹ C]A-1070722 in Plasma (at 90 min)	20.1 ± 9.5%

Table 4: Regional Distribution Volume (V_t) of [¹¹C]A-1070722 in Vervet Monkey Brain[1]

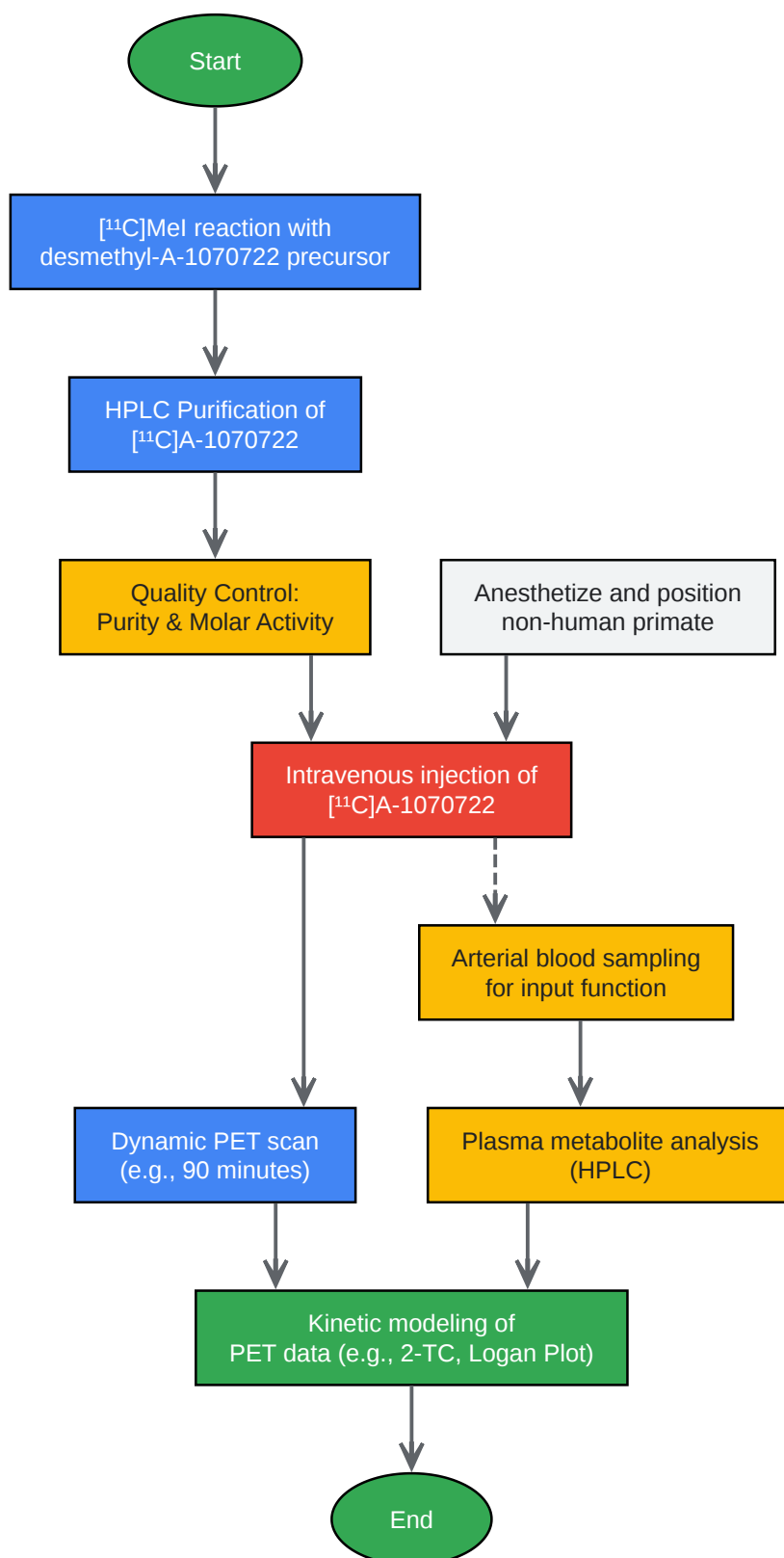
Brain Region	V_t (2-Tissue Compartment Model)	V_t (Logan Plot)
Frontal Cortex	~2.2	~2.1
Parietal Cortex	~2.1	~2.0
Anterior Cingulate	~2.0	~1.9
Cerebellum	~1.9	~1.8
Occipital Cortex	~1.8	~1.7
Hippocampus	~1.7	~1.6
Amygdala	~1.6	~1.5
Thalamus	~1.5	~1.4
Caudate	~1.4	~1.3
Putamen	~1.4	~1.3
Cerebral Gray Matter	~1.8	~1.7
Cerebral White Matter	~1.7	~1.6

Signaling Pathway and Experimental Workflow



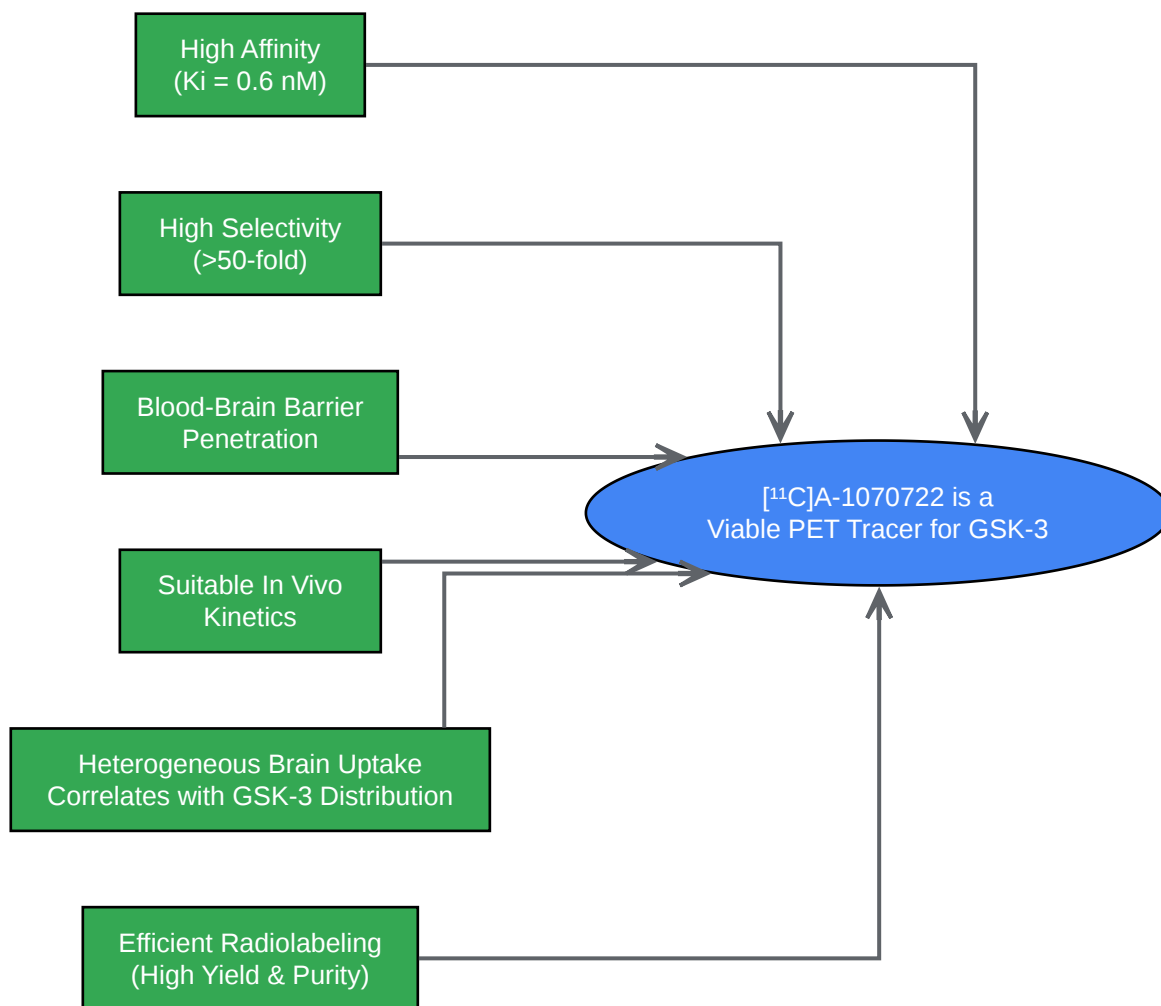
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Caption: Overview of the GSK-3 signaling pathway.



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Caption: Experimental workflow for $[^{11}\text{C}]$ A-1070722 PET imaging.



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Caption: Validation logic for $[^{11}\text{C}]\text{A-1070722}$ as a PET tracer.

Experimental Protocols

Radiosynthesis of $[^{11}\text{C}]\text{A-1070722}$

This protocol is based on the method described by Prabhakaran et al.[1]

Materials:

- Desmethyl-A-1070722 precursor
- $[^{11}\text{C}]\text{Methyl iodide}$ ($[^{11}\text{C}]\text{MeI}$)

- Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- HPLC system with a semi-preparative column
- Automated radiochemistry module (e.g., GE-FX2MeI/FX2M)

Procedure:

- Prepare a solution of the desmethyl-A-1070722 precursor in DMF.
- Add NaOH to the precursor solution to form the phenolate.
- Introduce [^{11}C]MeI into the reaction vessel containing the precursor solution.
- Allow the reaction to proceed at an elevated temperature within the automated radiochemistry module.
- Following the reaction, purify the crude product using a semi-preparative HPLC system to isolate [^{11}C]A-1070722.
- Formulate the purified [^{11}C]A-1070722 in a sterile solution suitable for intravenous injection.
- Perform quality control analysis to determine radiochemical purity, molar activity, and residual solvent levels.

In Vivo PET Imaging in Non-Human Primates

This protocol is a general guideline based on the study in vervet monkeys.^[1] All animal procedures should be approved by an Institutional Animal Care and Use Committee.

Materials:

- Anesthetized non-human primate (e.g., vervet or African green monkey)
- PET scanner
- [^{11}C]A-1070722 formulated for intravenous injection

- Anesthesia (e.g., isoflurane)
- Arterial line for blood sampling
- Centrifuge
- HPLC system for metabolite analysis

Procedure:

- Fast the animal overnight prior to the PET scan.
- Anesthetize the animal and maintain anesthesia throughout the imaging session.
- Position the animal in the PET scanner with the head in the field of view.
- Perform a transmission scan for attenuation correction.
- Administer a bolus intravenous injection of [¹¹C]A-1070722.
- Acquire a dynamic PET scan for a duration of, for example, 90 minutes.
- During the scan, collect arterial blood samples at predetermined time points.
- Process the blood samples to separate plasma.
- Analyze the plasma samples using HPLC to determine the fraction of unmetabolized parent radiotracer over time.
- Reconstruct the PET data and co-register with an anatomical MRI if available.
- Perform kinetic modeling of the time-activity curves from various brain regions using the metabolite-corrected arterial input function to calculate the total distribution volume (V_t).

Discussion

[¹¹C]A-1070722 has demonstrated the necessary characteristics of a promising PET tracer for imaging GSK-3 in the brain.[1] It exhibits high affinity and selectivity for its target, penetrates the blood-brain barrier, and shows a regional brain distribution consistent with the known

expression of GSK-3.[1][2][3] However, it is important to note that the total distribution volume (V_t) values are relatively low compared to other established neuroreceptor tracers, which may be due to the lower concentration of GSK-3 in the normative primate brain.[1] Further studies in animal models with potentially higher GSK-3 expression may be beneficial to further validate its utility.[1] The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize [^{11}C]A-1070722 in their investigations of GSK-3 in neurological and psychiatric disorders.

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